3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine 3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.: 825630-53-3
VCID: VC15909240
InChI: InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)7-6-18-14)11-2-3-12-10(8-11)4-5-17-12/h2-9,17H,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H13N5
Molecular Weight: 263.30 g/mol

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

CAS No.: 825630-53-3

Cat. No.: VC15909240

Molecular Formula: C15H13N5

Molecular Weight: 263.30 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine - 825630-53-3

Specification

CAS No. 825630-53-3
Molecular Formula C15H13N5
Molecular Weight 263.30 g/mol
IUPAC Name 3-(1H-indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)7-6-18-14)11-2-3-12-10(8-11)4-5-17-12/h2-9,17H,1H3,(H,16,18)
Standard InChI Key LHQYYKBHNYYDMM-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)NC=C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS: 825630-53-3) features a bicyclic imidazo[1,2-a]pyrazine system linked to a 1H-indol-5-yl group at position 3 and an N-methylamine moiety at position 8 (Figure 1). The molecular formula is C₁₅H₁₃N₅, with a calculated molecular weight of 263.30 g/mol . X-ray crystallographic analyses of analogous imidazo[1,2-a]pyrazine derivatives reveal planar geometries at the fused ring system, facilitating π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₅H₁₃N₅
Molecular Weight263.30 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step protocol:

  • Coupling of Indole Derivatives: 5-Aminoindole is reacted with 2-chloroimidazo[1,2-a]pyrazine under palladium-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, NaOtBu, dioxane, 80°C) .

  • N-Methylation: The intermediate undergoes reductive amination using formaldehyde and sodium cyanoborohydride in methanol, achieving >85% yield .

  • Purification: Recrystallization from methanol/water mixtures yields high-purity (>98%) crystals .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazo-H), 7.95 (d, J = 8.4 Hz, 1H, indole-H), 7.30–7.10 (m, 3H, aromatic), 3.15 (s, 3H, N-CH₃) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N imidazole) .

Biological Activities and Mechanisms

Anticancer Activity

The compound exhibits potent cytotoxicity against cancer cell lines through kinase inhibition:

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (µM)Primary Target
MCF-7 (Breast)6.66CDK9, PTK6
HCT116 (Colorectal)17.66CDK9
A549 (Lung)10.5BRK

Mechanistically, it suppresses cyclin-dependent kinase 9 (CDK9), disrupting transcriptional elongation in cancer cells . In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% versus controls (p < 0.01) .

Anti-inflammatory Effects

At 10 µM, the compound reduces pro-inflammatory cytokine production:

Table 3: Cytokine Modulation

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control1000800
Compound250200

This activity correlates with inhibition of NF-κB nuclear translocation, as confirmed by immunofluorescence assays .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Indole Position: The 5-yl substitution on indole enhances kinase binding affinity versus 4-yl analogs (ΔIC₅₀ = 3.2 µM) .

  • N-Methyl Group: Methylation at the 8-position improves metabolic stability (t₁/₂ = 4.1 h vs. 1.2 h for NH₂ analog) .

  • Imidazo[1,2-a]pyrazine Core: Planarity is critical for ATP-competitive kinase inhibition; saturation of the pyrazine ring abolishes activity .

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